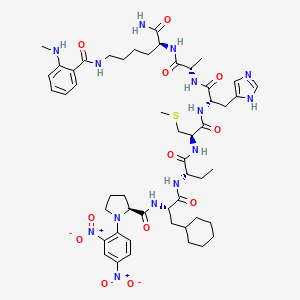

MMP-1 Substrate

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[2-(methylamino)benzoyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H72N14O12S/c1-5-35(58-49(71)38(24-31-14-7-6-8-15-31)61-51(73)42-19-13-23-63(42)41-21-20-33(64(74)75)26-43(41)65(76)77)47(69)62-40(28-78-4)50(72)60-39(25-32-27-54-29-56-32)48(70)57-30(2)45(67)59-37(44(52)66)18-11-12-22-55-46(68)34-16-9-10-17-36(34)53-3/h9-10,16-17,20-21,26-27,29-31,35,37-40,42,53H,5-8,11-15,18-19,22-25,28H2,1-4H3,(H2,52,66)(H,54,56)(H,55,68)(H,57,70)(H,58,71)(H,59,67)(H,60,72)(H,61,73)(H,62,69)/t30-,35-,37-,38-,39-,40-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWDGVAWRUKOAR-IHGWQQAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC(CSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CCCCNC(=O)C2=CC=CC=C2NC)C(=O)N)NC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N[C@@H](CSC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=O)C2=CC=CC=C2NC)C(=O)N)NC(=O)[C@H](CC3CCCCC3)NC(=O)[C@@H]4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H72N14O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1105.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Hunt for In Vivo MMP-1 Substrates in Cancer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the methodologies used to discover and validate in vivo substrates of Matrix Metalloproteinase-1 (MMP-1) in the context of cancer. Understanding the specific proteins cleaved by MMP-1 in a tumor microenvironment is critical for elucidating its role in cancer progression and for developing targeted therapeutics.

Introduction to MMP-1 in Oncology

Matrix Metalloproteinase-1 (MMP-1), also known as collagenase-1, is a zinc-dependent endopeptidase whose primary function is the degradation of extracellular matrix (ECM) components.[1][2] Its expression is tightly regulated in healthy tissues but is frequently upregulated in various malignancies, including breast, lung, colorectal, and oral cancers.[1][2] Elevated MMP-1 levels often correlate with increased tumor invasion, metastasis, and poor patient prognosis.[2][3][4]

While historically known for its ability to cleave fibrillar collagens (types I, II, and III), thereby breaking down physical barriers to cancer cell invasion, research now shows that MMP-1's role is far more complex.[2][5] It processes a diverse range of non-ECM substrates, including growth factors, cell surface receptors, and other proteases, which directly influence signaling pathways controlling cell growth, migration, and angiogenesis.[6][7] Identifying the complete repertoire of in vivo substrates—the "degradome"—is therefore a key objective in cancer biology.

Methodologies for In Vivo Substrate Discovery

The identification of protease substrates in a complex in vivo setting is challenging. It requires a multi-faceted approach that combines unbiased discovery techniques with rigorous biochemical and biological validation.

Discovery Phase: Proteomic Approaches

Modern proteomics offers powerful tools for the large-scale, unbiased identification of protease substrates directly from complex biological samples. These "degradomics" strategies rely on comparing the proteomes of systems with and without active MMP-1.

Table 1: Proteomic Techniques for MMP-1 Substrate Discovery

| Technique | Principle | Advantages | Disadvantages |

| ICAT (Isotope-Coded Affinity Tag) | Differential isotopic labeling of cysteine-containing peptides from two samples (e.g., MMP-1 active vs. inactive). Relative peptide abundance is quantified by mass spectrometry (MS).[6] | Quantitative, reduces sample complexity, targets specific peptides. | Only applicable to cysteine-containing proteins, reagent cost. |

| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Metabolic incorporation of "heavy" and "light" amino acids into two cell populations. Proteins are mixed, and their relative abundance is determined by MS. | Highly accurate quantification, applicable to live cells. | Requires cells that can be metabolically labeled, can be expensive. |

| Label-Free Quantitative Proteomics | Compares the abundance of proteins in different samples by measuring the signal intensity or spectral counts of their corresponding peptides in the mass spectrometer.[8] | No special labeling required, cost-effective, applicable to a wide range of samples including clinical tissues. | Requires highly reproducible chromatography and sophisticated data analysis. |

Experimental Protocol: Label-Free Quantitative Proteomics for Secretome Analysis

This protocol outlines a general procedure for identifying secreted MMP-1 substrates from conditioned media of cancer cells.

-

Cell Culture:

-

Culture cancer cells known to express MMP-1 (e.g., MDA-MB-231 breast cancer cells) in standard media.

-

Create two experimental groups: a control group (e.g., treated with a broad-spectrum MMP inhibitor like Batimastat, or with MMP-1 expression silenced via RNAi/CRISPR) and a test group with active MMP-1.

-

When cells reach 70-80% confluency, wash them with PBS and switch to serum-free media to reduce background protein contamination.

-

Collect the conditioned media after 24-48 hours.

-

-

Sample Preparation:

-

Centrifuge the collected media to remove cells and debris.

-

Concentrate the proteins in the conditioned media using ultrafiltration devices (e.g., Amicon Ultra, 3 kDa MWCO).

-

Perform a buffer exchange into a denaturing buffer (e.g., 8 M urea).

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

Desalt the resulting peptide mixture using C18 solid-phase extraction (SPE) columns.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest.

-

Quantify the relative abundance of proteins between the control and test groups using specialized software (e.g., Progenesis QI, MaxQuant). Proteins that are significantly decreased in the active MMP-1 group are candidate substrates.

-

Validation Phase: Biochemical and In Vivo Confirmation

Candidate substrates identified through proteomics must be validated to confirm they are direct targets of MMP-1.

Experimental Protocol: In Vitro Cleavage Assay

-

Reagents:

-

Recombinant active human MMP-1.

-

Purified recombinant protein of the candidate substrate.

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

-

MMP inhibitor (e.g., EDTA) for negative control.

-

-

Procedure:

-

Incubate the candidate substrate protein with active MMP-1 at a specific molar ratio (e.g., 20:1) at 37°C.

-

Take aliquots at different time points (e.g., 0, 1, 4, 24 hours).

-

Stop the reaction by adding Laemmli sample buffer and heating.

-

As a negative control, incubate the substrate with MMP-1 in the presence of EDTA.

-

-

Analysis:

-

Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting using an antibody against the substrate. A decrease in the full-length protein band and the appearance of smaller cleavage fragments over time indicates direct proteolysis.

-

For precise cleavage site identification, the fragments can be excised from the gel and analyzed by N-terminal sequencing (Edman degradation) or mass spectrometry.

-

Experimental Protocol: In Vivo Xenograft Model Validation

-

Cell Line Engineering:

-

Tumor Implantation:

-

Subcutaneously inject the engineered cells into immunocompromised mice (e.g., nude or SCID mice).

-

Monitor tumor growth over several weeks.[9]

-

-

Tissue Analysis:

-

Excise tumors at the end of the study.

-

Prepare protein lysates from the tumor tissues.

-

Analyze the processing of the candidate substrate protein via Western blot. A higher ratio of cleaved to full-length protein in the control tumors compared to the MMP-1 knockdown tumors provides strong in vivo evidence of MMP-1-mediated cleavage.

-

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the complex workflows and biological pathways involved in this compound discovery.

Caption: Experimental workflow for this compound discovery and validation.

References

- 1. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Specific Matrix Metalloproteinase-1 Regulates Lung Metastasis Synergistically with Smoke Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and validation of the role of matrix metalloproteinase-1 in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Membrane protease proteomics: Isotope-coded affinity tag MS identification of undescribed MT1–matrix metalloproteinase substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel MMP-9 substrates in cancer cells revealed by a label-free quantitative proteomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Screening Methods for Potential MMP-1 Substrates

Audience: Researchers, scientists, and drug development professionals.

Introduction: Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase critically involved in the degradation of extracellular matrix (ECM) components, particularly type I, II, and III collagens. Its enzymatic activity is fundamental to physiological processes such as tissue remodeling, wound healing, and embryonic development. However, dysregulated MMP-1 activity is implicated in numerous pathologies, including rheumatoid arthritis, fibrosis, and cancer invasion and metastasis.[1][2] The identification of its specific substrates is therefore paramount for understanding its biological functions and for developing targeted therapeutic inhibitors.

This guide provides a comprehensive overview of the core methodologies employed to screen for and identify potential MMP-1 substrates. We will delve into the principles, detailed experimental protocols, and comparative data for three major screening techniques: Förster Resonance Energy Transfer (FRET)-based assays, Mass Spectrometry (MS)-based proteomics, and Phage Display technology.

Förster Resonance Energy Transfer (FRET)-Based Assays

FRET-based assays are a widely used, continuous, and high-throughput method for measuring MMP activity and screening for substrates or inhibitors.[3] They offer a convenient and rapid way to perform kinetic evaluations.[3]

Principle of Operation: The assay utilizes a synthetic peptide substrate that contains a specific cleavage sequence for the target MMP. This peptide is flanked by a fluorescent donor (fluorophore) and a quencher molecule. In the intact peptide, the quencher absorbs the energy emitted by the fluorophore due to their close proximity, a phenomenon known as Förster Resonance Energy Transfer, preventing fluorescence.[4] When MMP-1 cleaves the peptide sequence, the donor and quencher are separated, disrupting FRET. This separation results in an increase in fluorescence emission from the donor, which can be measured in real-time and is directly proportional to the enzymatic activity.[5]

Data Presentation: Comparison of FRET Pairs

The choice of the donor/quencher pair is critical for assay sensitivity. Newer generation pairs like 5-FAM/QXL™520 offer significant advantages over traditional pairs.

| FRET Pair | Donor (Fluorophore) | Quencher | Excitation (Ex) / Emission (Em) Wavelengths | Key Advantages |

| 5-FAM/QXL™520 | 5-Carboxyfluorescein (5-FAM) | QXL™520 | 490 nm / 520 nm | Stronger absorption and emission intensity at longer wavelengths, reducing background from biological samples.[4][6][7] High sensitivity.[6] |

| EDANS/DABCYL | 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid | 4-((4-(Dimethylamino)phenyl)azo)benzoic acid | ~340 nm / ~490 nm | Commonly used, but has weaker fluorescence signals at shorter wavelengths compared to newer pairs.[6] |

| Mca/Dnp | (7-Methoxycoumarin-4-yl)acetyl | N-2,4-dinitrophenyl | 328 nm / 390-420 nm | One of the earlier FRET pairs used for MMP substrates.[8] |

| Trp/Dnp | Tryptophan | N-2,4-dinitrophenyl | 280 nm / 360 nm | Utilizes the intrinsic fluorescence of Tryptophan.[3][8] |

Experimental Protocol: FRET-Based MMP-1 Activity Assay

This protocol is adapted from commercially available inhibitor screening kits and general fluorogenic assay procedures.

1. Reagent Preparation:

- MMP-1 Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Warm to the reaction temperature (e.g., 37 °C) before use.

- MMP-1 Enzyme: Reconstitute the pro-MMP-1 enzyme in the assay buffer. Activate the enzyme by incubating with 1 mM 4-aminophenylmercuric acetate (APMA) for a specified time (e.g., 2-4 hours at 37 °C), then dilute to the desired working concentration in the assay buffer.[5] Store aliquots at -70 °C.

- FRET Substrate: Prepare a stock solution of the MMP-1 FRET peptide substrate (e.g., Dnp-PLGLWA-DArg-NH₂) in DMSO.[8] Dilute to the final working concentration (typically 2-10 µM) in the assay buffer. Protect from light.

- Inhibitor Control (Optional): Prepare a broad-spectrum MMP inhibitor like GM6001 (Ilomastat) as a positive control for inhibition.

2. Assay Procedure (96-well plate format):

- Add 50 µL of the activated MMP-1 enzyme solution to each well of a black, flat-bottom 96-well plate.

- For inhibitor screening, add test compounds. For substrate screening, this step is omitted. Include an "Enzyme Control" well with assay buffer instead of an inhibitor.

- Pre-incubate the plate at 37 °C for 10-15 minutes.[5]

- Initiate the reaction by adding 50 µL of the FRET substrate working solution to each well. Mix gently.

- Immediately place the plate in a fluorescence microplate reader pre-set to 37 °C.

3. Data Measurement:

- Measure the fluorescence intensity at the appropriate wavelengths for the FRET pair (e.g., Ex/Em = 490/525 nm for 5-FAM/QXL™520).[4]

- Record data every 60 seconds for 30-60 minutes in kinetic mode.

- The rate of substrate cleavage is determined by the slope of the linear portion of the fluorescence intensity versus time curve (RFU/min).

Visualization: FRET Assay Workflow

Caption: Workflow for a typical FRET-based MMP-1 substrate screening assay.

Mass Spectrometry (MS)-Based Proteomic Approaches

MS-based proteomics, often termed "degradomics," provides a powerful and unbiased platform for the high-throughput discovery of endogenous MMP substrates within complex biological samples like the secretome, cell surface, or entire tissues.[9][10]

Principle of Operation: The core principle is to identify new N-termini generated by the proteolytic action of MMP-1. A biological sample is incubated with and without active MMP-1. The resulting protein/peptide mixtures are then analyzed using mass spectrometry. By comparing the two conditions, novel cleavage products and their precise cleavage sites can be identified.[11] Techniques like ICAT (Isotope-Coded Affinity Tags) can be used for more accurate quantification by labeling the proteins from the two conditions with light and heavy isotopic tags, respectively, allowing for direct comparison in a single MS run.[12]

Data Presentation: Examples of Novel MMP-1 Substrates Identified by MS

Proteomic screens have expanded the known MMP-1 "degradome" beyond classical ECM components.

| Substrate Class | Specific Protein Examples | Biological Implication | Reference |

| Chemokines | Interleukin-8 (IL-8) | Regulation of inflammation and immune cell trafficking | [12] |

| Growth Factors | Connective tissue growth factor (CTGF) | Modulation of cell growth and signaling | [12] |

| ECM Proteins | Fibronectin, Emilin-1, Periostin, Tenascin-X | Tissue remodeling, cell adhesion and migration | [11][13] |

| Cell Surface Receptors | Death receptor-6 (DR6) | Control of apoptosis and cell signaling | [12] |

| Protease Inhibitors | Secretory leukocyte protease inhibitor (SLPI) | Regulation of proteolytic cascades | [12] |

General Experimental Protocol: Proteomic Substrate Discovery

This protocol outlines a general workflow for identifying substrates released from tissues.[11]

1. Sample Preparation and Digestion:

- Obtain fresh tissue samples (e.g., human arteries).[11]

- Incubate tissue sections in a serum-free medium with activated recombinant MMP-1 for a defined period (e.g., 24 hours).

- As a negative control, incubate identical tissue sections under the same conditions but without MMP-1.

- Collect the conditioned media (supernatants), which contain proteins released and cleaved from the tissue.

2. Protein Separation and In-gel Digestion:

- Concentrate the proteins from the collected media.

- Separate the proteins by 1D SDS-PAGE.

- Stain the gel with a protein stain (e.g., Coomassie).

- Excise protein bands that appear or show increased intensity in the MMP-1 treated sample compared to the control.

- Perform in-gel digestion of the excised bands using a standard protease like trypsin.

3. Mass Spectrometry Analysis:

- Extract the tryptic peptides from the gel slices.

- Analyze the peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4. Data Analysis and Validation:

- Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the proteins.

- Identify candidate substrates based on increased release or the appearance of degradation fragments in the MMP-1 treated samples.

- Crucially, identify non-tryptic (semi-tryptic) peptides, as their N- or C-termini represent the MMP-1 cleavage sites.

- Validate novel substrates by incubating the purified recombinant candidate protein with MMP-1 and confirming cleavage via SDS-PAGE or Western Blot.[12]

Visualization: MS-Based Substrate Discovery Workflow

Caption: General workflow for proteomic identification of MMP-1 substrates.

Phage Display Technology

Phage display is a powerful molecular evolution technique used to screen vast libraries of peptides to identify sequences with high affinity or, in this case, high susceptibility to cleavage by a specific protease.[14]

Principle of Operation: A library of bacteriophages is engineered to express a vast diversity of random peptide sequences as fusions to one of their coat proteins (e.g., g3p).[15] The screening process, or "panning," involves immobilizing the phage library and then exposing it to active MMP-1. Phages displaying a peptide sequence that is a substrate for MMP-1 are cleaved, releasing the phage body from its immobilized tail. The released phages are collected, amplified by infecting bacteria, and subjected to further rounds of selection. This enrichment process ultimately isolates phages displaying the most efficiently cleaved peptide sequences.[15][16]

Data Presentation: Consensus MMP Substrate Sequences

Phage display has been instrumental in defining the substrate specificity of various MMPs.

| MMP Family | Consensus Cleavage Motif (P3-P1') | Key Observations | Reference |

| MT1-MMP | P-X-G/P-L | Preferentially cleaves peptides with Proline at the P1 position. | [14] |

| Gelatinases (MMP-2/9) | P-X-X-L | The P3 position frequently contains a Proline residue. | [16] |

| General MMPs | P-X-X-L | A common motif found across many MMPs, indicating some overlap in specificity. | [16] |

Note: P1 and P1' are the amino acids flanking the scissile bond.

Experimental Protocol: Phage Display for Substrate Identification

This protocol describes the key steps in a substrate phage display experiment.[15]

1. Phage Library Immobilization (Panning Round 1):

- Coat wells of a microtiter plate with an antibody or affinity tag binder (e.g., streptavidin if the phage has a biotin tag).

- Add the substrate phage display library to the wells and incubate to allow immobilization.

- Wash the wells extensively with a wash buffer (e.g., TBS with Tween-20) to remove non-bound phages.

2. Proteolytic Selection:

- Add activated MMP-1 enzyme in its assay buffer to the wells containing the immobilized phages.

- Incubate for a specific time (e.g., 1 hour) at 37 °C to allow for substrate cleavage.

- Carefully collect the supernatant, which now contains the phages that were released by MMP-1 cleavage.

3. Phage Amplification:

- Infect a log-phase E. coli culture with the collected phages.

- Grow the culture overnight to amplify the selected phage population.

- Purify the amplified phages from the bacterial culture supernatant.

4. Subsequent Panning Rounds:

- Repeat steps 1-3 for 3-5 rounds. With each round, the stringency of the washing steps can be increased to enrich for the most specific and efficiently cleaved substrates.

5. Substrate Identification and Characterization:

- After the final round, isolate individual phage clones.

- Amplify the DNA region encoding the randomized peptide insert via PCR.

- Sequence the PCR products to determine the amino acid sequences of the selected peptide substrates.[15]

- To confirm the exact cleavage site (scissile bond), incubate the purified phage clones with MMP-1 and analyze the cleavage products by MALDI-TOF mass spectrometry.[15][16]

Visualization: Phage Display Selection Cycle

References

- 1. Mechanism-Based Profiling of MMPs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MMP assays – activity measurement | Eurogentec [eurogentec.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. anaspec.com [anaspec.com]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Matrix metalloproteinase proteomics: substrates, targets, and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. The Role of Membrane-Type 1 Matrix Metalloproteinase–Substrate Interactions in Pathogenesis [mdpi.com]

- 14. Identification of substrate sequences for membrane type-1 matrix metalloproteinase using bacteriophage peptide display library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High Throughput Substrate Phage Display for Protease Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

Exploring the Diversity of MMP-1 Substrates in Tissue Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a pivotal enzyme in the dynamic process of tissue remodeling. As a zinc-dependent endopeptidase, its primary and most well-known function is the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens.[1][2] However, an expanding body of research reveals that the substrate repertoire of MMP-1 extends far beyond the ECM, encompassing a diverse array of non-matrix proteins, cell surface receptors, and signaling molecules. This functional versatility positions MMP-1 not just as a structural remodeler but as a critical regulator of cellular behavior in both physiological processes like wound healing and development, and pathological conditions such as arthritis, fibrosis, and cancer metastasis.[1]

This guide provides an in-depth exploration of the known substrates of MMP-1, details the experimental methodologies used for their discovery, and visualizes the key pathways and workflows involved in understanding its multifaceted role in tissue remodeling.

The Diverse Repertoire of MMP-1 Substrates

MMP-1's substrate diversity is key to its functional complexity. While historically recognized for its collagenolytic activity, modern proteomic techniques have unveiled a broader range of targets. These substrates can be broadly categorized into ECM proteins and non-ECM proteins, including cell surface molecules and bioactive factors. The cleavage of these molecules can lead to tissue degradation, the release of cryptic bioactive fragments, or the activation/inactivation of signaling pathways.[3]

Quantitative Data on Key MMP-1 Substrates

The following table summarizes key substrates of MMP-1 and related MMPs involved in tissue remodeling, detailing their protein family, the context of their cleavage, and known cleavage sites where available.

| Substrate | Protein Family/Class | Tissue/Process Context | Known Cleavage Site(s) | References |

| Collagen Type I, II, III | Fibrillar Collagens | Wound Healing, Development, Fibrosis, Arthritis, Cancer | Gly-Ile, Gly-Leu bonds in the triple-helical domain | [2][4][5] |

| Aggrecan | Proteoglycan | Cartilage Remodeling, Osteoarthritis | Asn³⁴¹-Phe³⁴² | [6] |

| Fibronectin | Glycoprotein | Cell Adhesion, Migration, Wound Healing, Arthritis | Multiple sites; generates pro-inflammatory fragments (~30 kDa) | [6][7] |

| Laminin-5 | Glycoprotein | Cell Migration, Basement Membrane Remodeling | Cleavage of the γ2 subunit promotes migration | [3][7] |

| Syndecan-1 | Transmembrane Proteoglycan | Inflammation, Wound Healing, Cell Migration | Ectodomain shedding releases the extracellular domain | [3][7] |

| Pro-Tumor Necrosis Factor α (pro-TNF-α) | Cytokine | Inflammation | Releases soluble, active TNF-α | [8] |

| Interleukin-8 (IL-8 / CXCL8) | Chemokine | Inflammation, Angiogenesis | Processed to a more active form | [8][9] |

| Insulin-like Growth Factor Binding Proteins (IGFBPs) | Binding Proteins | Cell Growth and Survival | Releases IGF-1, increasing its bioavailability | [10] |

| Protease-Activated Receptor 1 (PAR1) | G-protein Coupled Receptor | Platelet Activation, Cell Signaling | Cleavage unmasks a tethered ligand, activating the receptor | [1] |

Signaling Pathways and Regulatory Networks

MMP-1 activity is tightly regulated and integrated into complex signaling networks. Its expression can be induced by various signals, including cytokines, growth factors, and cell-matrix interactions via integrins.[4] Once active, MMP-1 can, in turn, modulate signaling pathways by cleaving cell surface receptors, releasing growth factors from the ECM, or processing chemokines.

MMP-1 Activation and Collagen Degradation Pathway

MMP-1 is synthesized as an inactive zymogen (pro-MMP-1) and requires proteolytic cleavage of its pro-peptide domain for activation.[1][2] This activation can be initiated by other proteases like plasmin or other MMPs. Once active, MMP-1 can cleave its primary substrates, the interstitial collagens, initiating tissue remodeling.

Caption: Workflow of pro-MMP-1 activation and subsequent cleavage of fibrillar collagen.

Experimental Protocols for Substrate Discovery

Identifying the complete set of substrates for any protease, known as its "degradome," is crucial for understanding its biological function. Modern proteomics-based techniques have become indispensable tools for unbiased, high-throughput MMP substrate discovery.[11][12]

A. Mass Spectrometry (MS)-Based Proteomics for Substrate Identification

This protocol outlines a general workflow for identifying MMP-1 substrates from a complex biological sample (e.g., cell culture secretome or tissue explant) using quantitative mass spectrometry.

Objective: To identify proteins that are cleaved or degraded in the presence of active MMP-1.

Methodology:

-

Sample Preparation:

-

Culture cells or tissues under conditions with and without active MMP-1. This can be achieved by adding recombinant MMP-1 or by stimulating endogenous MMP-1 expression.

-

A crucial control involves using a catalytically inactive MMP-1 mutant or a broad-spectrum MMP inhibitor (e.g., GM6001) to distinguish specific cleavage events from general protein turnover.[9]

-

Harvest the conditioned media (secretome) or create tissue lysates.

-

-

Protein Extraction and Labeling (e.g., using Isotope-Coded Affinity Tags - ICAT):

-

Extract proteins from the control and experimental samples.

-

Label the cysteine residues of proteins from the control sample with a "light" isotopic tag and from the MMP-1 treated sample with a "heavy" isotopic tag.[9]

-

Combine the labeled samples in a 1:1 ratio.

-

-

Proteolysis and Peptide Fractionation:

-

Digest the combined protein sample into peptides using a standard protease like trypsin. Note that MMP-1 cleavage will generate non-tryptic peptides, which are a key signature of its activity.[13]

-

Fractionate the complex peptide mixture, typically using multidimensional liquid chromatography (MD-LC), to reduce complexity before MS analysis.[9]

-

-

Mass Spectrometry Analysis (LC-MS/MS):

-

Analyze the peptide fractions using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

The instrument performs a full MS scan to measure the mass-to-charge ratio of intact peptides. The relative abundance of heavy vs. light peptide pairs indicates changes in protein levels between samples.

-

The mass spectrometer then selects the most intense ions for fragmentation (MS/MS), generating fragment ion spectra that are used for peptide sequencing.

-

-

Data Analysis and Substrate Validation:

-

Use database search algorithms (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to theoretical spectra from a protein sequence database, thereby identifying the peptides and their parent proteins.

-

Quantify the heavy/light ratios. Proteins showing a significant decrease in abundance in the "heavy" (MMP-1 treated) sample are considered potential substrates.

-

Identify non-tryptic peptides whose appearance correlates with MMP-1 activity as direct evidence of cleavage sites.

-

Validate high-priority candidates biochemically by incubating the purified candidate protein with recombinant MMP-1 and analyzing the fragments by SDS-PAGE or Western blot.[8]

-

B. Degradomics Workflow using TAILS (Terminal Amine Isotopic Labeling of Substrates)

Degradomics focuses specifically on identifying the N-terminal peptides of proteins, including the new N-termini (neo-N-termini) created by proteolytic cleavage. TAILS is a powerful method for positively identifying cleavage sites.[14]

Objective: To enrich for and identify the specific cleavage sites generated by MMP-1.

Methodology:

-

Sample Preparation & Proteolysis:

-

Prepare control and MMP-1-treated samples as described above.

-

Combine the samples.

-

-

Blocking of N-termini:

-

Chemically block all primary amines (the original protein N-termini and lysine side chains) in the combined sample using a label (e.g., an isotopic dimethyl label). This step ensures that only the newly generated N-termini from MMP-1 cleavage will be available for subsequent enrichment.

-

-

Tryptic Digestion:

-

Digest the entire proteome with trypsin. This creates tryptic peptides with free N-termini, but the original N-termini and lysine side chains remain blocked.

-

-

Enrichment of Neo-N-terminal Peptides:

-

Utilize a specialized polymer that binds to the free N-termini of the tryptic peptides. This step effectively captures and removes all internal tryptic peptides from the mixture.

-

The peptides that do not bind to the polymer are the original, blocked N-termini and the neo-N-termini generated by MMP-1. This unbound fraction is collected for analysis.

-

-

LC-MS/MS Analysis and Identification:

-

Analyze the enriched peptide fraction by LC-MS/MS.

-

The identified peptides correspond to the start of proteins or the sites of proteolytic cleavage. By comparing control and MMP-1 treated samples, the specific neo-N-termini generated by MMP-1 can be identified with high confidence.

-

General Workflow Diagram for Proteomic Substrate Discovery

Caption: A generalized experimental workflow for MMP-1 substrate discovery using proteomics.

Conclusion

The role of MMP-1 in tissue remodeling is far more intricate than initially understood. Its ability to cleave a wide range of substrates, from structural ECM proteins to critical signaling molecules, establishes it as a master regulator in the cellular microenvironment. The application of advanced proteomic and degradomic techniques continues to expand our knowledge of the this compound degradome, offering unprecedented insight into its biological functions. For drug development professionals, this detailed understanding is critical. It not only helps in identifying novel therapeutic targets for diseases characterized by aberrant tissue remodeling but also underscores the importance of developing highly specific MMP inhibitors to avoid off-target effects that could disrupt essential physiological processes. Future research focusing on in vivo substrate identification and the temporal dynamics of MMP-1 activity will further illuminate its complex role and pave the way for more effective therapeutic interventions.

References

- 1. MMP-1: the elder of the family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Matrix metalloproteinases and the regulation of tissue remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metalloproteinases and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regeneration of Soft Tissues Is Promoted by MMP1 Treatment after Digit Amputation in Mice | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. Membrane Type 1-Matrix Metalloproteinase: Substrate Diversity in Pericellular Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Membrane protease proteomics: Isotope-coded affinity tag MS identification of undescribed MT1–matrix metalloproteinase substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Matrix metalloproteinase proteomics: substrates, targets, and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Time-resolved Analysis of the Matrix Metalloproteinase 10 Substrate Degradome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Substrates of Matrix Metalloproteinase-1 (MMP-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase that plays a pivotal role in the remodeling of the extracellular matrix (ECM). Its activity is crucial in physiological processes such as development, wound healing, and tissue repair. However, dysregulated MMP-1 activity is implicated in numerous pathological conditions, including arthritis, cancer metastasis, and fibrosis. This guide provides a comprehensive overview of the known endogenous substrates of MMP-1, quantitative data on their cleavage, detailed experimental protocols for their identification and characterization, and the signaling pathways in which MMP-1 participates.

Endogenous Substrates of MMP-1

MMP-1 was initially characterized by its unique ability among proteases to cleave the triple-helical structure of fibrillar collagens. Subsequent research, particularly through advanced proteomic techniques, has revealed a broader substrate repertoire, encompassing both ECM and non-ECM proteins.

Extracellular Matrix (ECM) Substrates

The primary role of MMP-1 is the degradation and remodeling of the ECM. Its substrates include:

-

Fibrillar Collagens: MMP-1 is the principal enzyme responsible for initiating the degradation of native fibrillar collagens, cleaving them into characteristic ¾ and ¼ fragments.[1][2] This initial cleavage unwinds the stable triple helix, rendering the fragments susceptible to further degradation by other proteases, such as gelatinases (MMP-2, MMP-9).[1]

-

Other ECM and ECM-Associated Proteins: Beyond fibrillar collagens, MMP-1 demonstrates activity against a variety of other structural and adhesive proteins within the ECM.

Non-ECM Substrates

MMP-1's proteolytic activity extends beyond the structural matrix, influencing cellular signaling and function through the cleavage of various bioactive molecules.

-

Protease-Activated Receptor 1 (PAR1): MMP-1 can cleave and activate PAR1, a G protein-coupled receptor, at a non-canonical site.[7][8] This activation triggers intracellular signaling cascades, distinct from those initiated by the classical activator, thrombin.[7][8]

-

Pro-MMPs: MMP-1 can activate other MMPs by cleaving their pro-domains, contributing to a proteolytic cascade.

-

Serpins: MMP-1 can degrade serpins (serine protease inhibitors), potentially altering the balance of proteolytic activity in the extracellular space.[1]

-

α1-Antitrypsin: A key serpin that can be inactivated by MMP-1.

Quantitative Analysis of MMP-1 Substrate Cleavage

Determining the kinetic parameters for MMP-1 cleavage of large, complex protein substrates like full-length collagen is technically challenging. Therefore, much of the available quantitative data comes from studies using synthetic, fluorogenic peptide substrates that mimic the collagen cleavage site. These peptides allow for continuous monitoring of enzyme activity and calculation of key kinetic constants.

The catalytic efficiency of an enzyme is often described by the specificity constant (kcat/KM), which accounts for both the rate of catalysis (kcat) and the affinity of the enzyme for the substrate (KM).[9][10][11]

| Substrate | Description | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |

| fTHP-3 | Fluorogenic Triple-Helical Peptide model of the MMP-1 cleavage site in Type II collagen | 0.080 | 61.2 | 1,307 | [12] |

| Recombinant Human Type III Collagen (rhCIII) | Full-length protein | N/A | Similar to wild-type | Reduced cleavage rate vs. wild-type | [13] |

| Recombinant Human Type III Collagen (rhCIII I785P) | Full-length protein with a mutation at the P1' site | N/A | Similar to wild-type | Decreased specific activity vs. wild-type | [13] |

N/A: Not available from the cited source. The study noted a reduced cleavage rate but did not provide specific kcat values.

Signaling Pathways Involving MMP-1

MMP-1 is a key node in complex signaling networks, acting both as a downstream effector of inflammatory cytokines and as an upstream activator of cell surface receptors.

Upstream Regulation of MMP-1 Expression

Pro-inflammatory cytokines are potent inducers of MMP-1 gene expression in various cell types, including fibroblasts, chondrocytes, and endothelial cells.

-

Interleukin-1β (IL-1β) Signaling: IL-1β stimulation can induce MMP-1 expression through multiple pathways. A primary mechanism involves the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, leading to the phosphorylation of the transcription factor C/EBP-β, which then binds to the MMP-1 promoter.[5]

-

Tumor Necrosis Factor-α (TNF-α) Signaling: TNF-α induces MMP-1 expression by activating Mitogen-Activated Protein Kinase (MAPK) cascades (ERK1/2, p38, JNK), which culminates in the activation of the transcription factor Activator Protein-1 (AP-1).[14] In some contexts, TNF-α may also act indirectly by inducing IL-6, which then stimulates MMP-1 production.[4]

Caption: Upstream signaling pathways leading to MMP-1 gene transcription.

Downstream Signaling Activated by MMP-1

MMP-1 functions as a signaling molecule by cleaving and activating cell surface receptors, most notably PAR1.

-

PAR1 Activation: Unlike thrombin, which cleaves PAR1 between Arg41 and Ser42, MMP-1 cleaves PAR1 at a distinct, non-canonical site.[7][15] This cleavage unmasks a new N-terminal "tethered ligand" that binds intramolecularly to the receptor's second extracellular loop.[15] This unique mode of activation leads to biased agonism, triggering specific downstream G-protein signaling pathways (e.g., G12/13-Rho, p38 MAPK) that differ from those activated by thrombin.[7][8] The consequences include platelet shape change, increased intracellular Ca²⁺, and promotion of angiogenesis.[8]

Caption: Downstream signaling initiated by MMP-1-mediated cleavage of PAR1.

Experimental Protocols

Identifying and characterizing MMP-1 substrates requires a combination of proteomics, biochemical assays, and molecular biology techniques.

Protocol 1: Proteomic Identification of MMP-1 Substrates (Degradomics)

This protocol outlines a general workflow for identifying novel MMP-1 substrates from a complex biological sample, such as a cell secretome or tissue extract.[3][16][17]

Objective: To identify proteins that are specifically cleaved by MMP-1.

Methodology:

-

Sample Preparation:

-

Prepare two identical aliquots of the protein sample (e.g., conditioned cell culture media, tissue lysate).

-

Buffer exchange the samples into an MMP reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

-

-

Enzymatic Digestion:

-

To one aliquot (experimental), add activated recombinant MMP-1 to a final concentration of 50-200 nM.

-

To the second aliquot (control), add an equal volume of buffer. To ensure observed degradation is due to MMP-1, a control with MMP-1 plus a broad-spectrum MMP inhibitor (e.g., EDTA, GM6001) can also be included.

-

Incubate both samples at 37°C for a defined period (e.g., 4, 8, or 16 hours).

-

-

Protein Separation:

-

Stop the reaction by adding EDTA to a final concentration of 25 mM.

-

Separate the proteins from both control and experimental samples using 1D SDS-PAGE or 2D gel electrophoresis (2-DE).

-

-

Analysis and Identification:

-

Stain the gel(s) with a sensitive protein stain (e.g., Coomassie Blue or silver stain).

-

Compare the protein patterns between the control and MMP-1-treated lanes/gels. Identify protein bands/spots that have decreased in intensity or have given rise to new, lower molecular weight fragments in the MMP-1-treated sample.

-

Excise these differential bands/spots from the gel.

-

-

Mass Spectrometry:

-

Perform in-gel tryptic digestion of the excised protein spots.

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest. A successful identification confirms the protein as a putative this compound.

-

-

Validation:

-

Confirm the cleavage of candidate substrates using purified, recombinant proteins and Western blotting with antibodies specific to the candidate protein.

-

Caption: Experimental workflow for proteomic identification of MMP-1 substrates.

Protocol 2: Collagen Zymography

Zymography is an electrophoretic technique that allows for the detection of protease activity. This protocol is specifically adapted for collagenases like MMP-1.[18]

Objective: To detect active and latent forms of MMP-1 based on their ability to degrade collagen within a polyacrylamide gel.

Methodology:

-

Gel Preparation:

-

Prepare a 10% SDS-polyacrylamide gel co-polymerized with Type I collagen at a final concentration of 1 mg/mL. The collagen solution should be added to the resolving gel mixture just before polymerization.

-

Pour the gel and allow it to polymerize completely.

-

-

Sample Preparation:

-

Mix protein samples (e.g., cell lysates, conditioned media) with non-reducing sample buffer (without β-mercaptoethanol or DTT) in a 1:1 ratio. Do not heat the samples , as this would irreversibly denature the enzyme.

-

-

Electrophoresis:

-

Load the samples into the wells of the collagen gel. Include a molecular weight marker and a positive control (recombinant pro-MMP-1).

-

Run the electrophoresis at 125 V at 4°C until the dye front reaches the bottom of the gel.

-

-

Enzyme Renaturation:

-

After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in a renaturation buffer (e.g., 50 mM Tris-HCl, 2.5% Triton X-100, pH 7.5) with gentle agitation. This step removes the SDS and allows the MMP-1 to refold into an active conformation.

-

-

Enzyme Development:

-

Incubate the gel overnight (16-24 hours) at 37°C in a development buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.02% Brij-35, pH 7.5). During this incubation, the renatured MMP-1 will digest the collagen substrate in its vicinity.

-

-

Staining and Visualization:

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1-2 hours.

-

Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a dark blue background.

-

The clear bands represent areas of collagen degradation, indicating the presence of MMP-1. The position of the band corresponds to the molecular weight of the enzyme (pro- and active forms can often be resolved).

-

Protocol 3: FRET-Based MMP-1 Activity Assay

This protocol uses a synthetic peptide substrate containing a fluorescent donor and a quencher pair (Fluorescence Resonance Energy Transfer, FRET) to measure MMP-1 activity in real-time.[19][20][21]

Objective: To quantify the enzymatic activity of MMP-1 in a sample.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

-

Reconstitute the MMP-1 FRET peptide substrate (e.g., using a 5-FAM/QXL™520 pair) in DMSO to create a stock solution, then dilute to a working concentration in assay buffer.

-

Prepare a standard curve using known concentrations of active, purified MMP-1.

-

-

Assay Procedure:

-

Pipette 50 µL of each standard and unknown sample into separate wells of a 96-well microplate (preferably black, for fluorescence assays).

-

If samples contain pro-MMP-1, pre-activate by incubating with 1 mM APMA (4-aminophenylmercuric acetate) for 1-2 hours at 37°C.

-

Initiate the reaction by adding 50 µL of the FRET peptide substrate solution to each well.

-

-

Data Acquisition:

-

Data Analysis:

-

For each sample, determine the reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence intensity vs. time plot.

-

Subtract the background rate from a no-enzyme control.

-

Plot the rates for the MMP-1 standards against their concentrations to generate a standard curve.

-

Determine the concentration of active MMP-1 in the unknown samples by interpolating their reaction rates from the standard curve.

-

Conclusion

MMP-1 is a multifaceted enzyme with a substrate repertoire that extends far beyond its classical role as an interstitial collagenase. Its ability to degrade a wide array of ECM components and to process non-ECM signaling molecules like PAR1 places it at the center of complex physiological and pathological processes. Understanding the full scope of its endogenous substrates, the kinetics of their cleavage, and the signaling pathways that govern its expression and function is critical for the development of targeted therapeutic strategies. The experimental approaches detailed in this guide provide a robust framework for researchers to further elucidate the intricate biology of MMP-1 and its role in health and disease.

References

- 1. scispace.com [scispace.com]

- 2. Expression of catalytically active Matrix Metalloproteinase-1 in dermal fibroblasts induces collagen fragmentation and functional alterations that resemble aged human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A proteomic approach to identify substrates of matrix metalloproteinase-14 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of matrix metalloproteinase-1 by tumor necrosis factor-α is mediated by interleukin-6 in cultured fibroblasts of keratoconus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin-1 beta induction of matrix metalloproteinase-1 transcription in chondrocytes requires ERK-dependent activation of CCAAT enhancer-binding protein-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IL-1β-Induced Matrix Metalloprotease-1 Promotes Mesenchymal Stem Cell Migration via PAR1 and G-Protein-Coupled Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Matrix Metalloproteinase-1 and Thrombin Differentially Activate Gene Expression in Endothelial Cells via PAR-1 and Promote Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. youtube.com [youtube.com]

- 11. reddit.com [reddit.com]

- 12. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Matrix metalloproteinase-1 cleavage site recognition and binding in full-length human type III collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Epigallocatechin-3-gallate suppresses TNF-alpha -induced production of MMP-1 and -3 in rheumatoid arthritis synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Time-Resolved Analysis of Matrix Metalloproteinase Substrates in Complex Samples | Springer Nature Experiments [experiments.springernature.com]

- 17. ahajournals.org [ahajournals.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 21. anaspec.com [anaspec.com]

- 22. MMP assays – activity measurement | Eurogentec [eurogentec.com]

The Pivotal Role of MMP-1 Substrates in Driving Cellular Invasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Matrix Metalloproteinase-1 (MMP-1), also known as collagenase-1, is a key enzyme in the degradation of the extracellular matrix (ECM), a critical process in both normal physiological tissue remodeling and pathological conditions like cancer metastasis.[1][2][3] Its ability to initiate the breakdown of the most abundant ECM component, type I collagen, positions MMP-1 as a central player in facilitating cellular invasion.[1] This technical guide provides an in-depth exploration of the substrates of MMP-1 and their integral roles in the mechanisms of cellular invasion, offering insights for researchers and professionals in drug development.

MMP-1 Substrates: The Keys to Unlocking Invasive Pathways

MMP-1's substrate repertoire extends beyond simple ECM degradation, encompassing both matrix and non-matrix proteins. The cleavage of these substrates by MMP-1 directly and indirectly promotes cellular invasion through various mechanisms.

Extracellular Matrix Substrates: Dismantling the Physical Barrier

The primary role of MMP-1 in cellular invasion is the proteolytic degradation of ECM components that form a physical barrier to cell movement.[4]

-

Fibrillar Collagens (Types I, II, III): MMP-1 is a potent collagenase that uniquely cleaves the triple helix of fibrillar collagens, particularly types I, II, and III.[3] This initial cleavage of intact collagen fibrils is the rate-limiting step in their degradation. The resulting collagen fragments are denatured into gelatin at physiological temperatures and are then further degraded by other proteases like gelatinases (MMP-2 and MMP-9).[3] MMP-1 displays a preference for type III collagen, followed by type I and then type II.[5] This degradation of the collagenous matrix removes physical barriers, allowing cancer cells to invade surrounding tissues.[4][6]

-

Other ECM Components: While its primary targets are fibrillar collagens, MMP-1 can also cleave other ECM components such as aggrecan.[3]

Non-Matrix Substrates: Activating Pro-Invasive Signaling

A critical aspect of MMP-1's function in invasion lies in its ability to cleave non-ECM proteins, thereby activating signaling pathways that promote a migratory and invasive phenotype.

-

Protease-Activated Receptor-1 (PAR1): MMP-1 is a key non-canonical agonist of PAR1, a G protein-coupled receptor.[7][8][9] Unlike thrombin, the classical PAR1 activator, MMP-1 cleaves the N-terminal exodomain of PAR1 at a different site, exposing a distinct tethered ligand.[8][9][10] This alternative activation of PAR1 by MMP-1 triggers unique intracellular signaling cascades that are profoundly pro-invasive.[7][11] The MMP-1/PAR1 signaling axis has been shown to promote melanoma and breast cancer invasion and metastasis.[7][11] This signaling can induce vascular permeability, facilitating the intravasation of tumor cells into the bloodstream.[11]

Quantitative Impact of MMP-1 and its Substrates on Cellular Invasion

The functional contribution of MMP-1 to cellular invasion has been quantified in various studies. The following table summarizes key findings on the inhibition of MMP-1 and its effect on invasion.

| Cell Line/Model | Method of MMP-1 Inhibition | Substrate Context | Reduction in Invasion | Reference |

| Sarcoma Cells | Farnesyl Transferase Inhibitor (FTI-276) | Not specified | 30% | [12][13] |

| Prostate Cancer Cells | Specific MMP-1 inhibitor/antibodies | In vitro migration/invasion assays | Significant inhibition | [14] |

| Human Urothelial Carcinoma (EJ28) | TIMP1 (inhibits soluble MMPs) | Matrigel | 44% | [15] |

| Human Urothelial Carcinoma (EJ28) | TIMP2 (inhibits most MMPs, including MT1-MMP) | Matrigel | 74% | [15] |

| Gastric Cancer Cells (58As9) | MMP-1 knockdown (hypoxia) | Transwell invasion assay | Significantly lower than control | [16] |

Signaling Pathways and Logical Relationships

The interplay between MMP-1, its substrates, and downstream signaling molecules creates a complex network that drives cellular invasion.

MMP-1/PAR1 Signaling Pathway

The activation of PAR1 by MMP-1 initiates a signaling cascade that is crucial for invasion.

Caption: MMP-1 mediated cellular invasion via PAR1 activation and ECM degradation.

Logical Relationship in MMP-1 Mediated Invasion

The process of MMP-1 driven invasion can be broken down into a logical sequence of events.

Caption: Logical flow of MMP-1's dual role in promoting cellular invasion.

Experimental Protocols for Studying MMP-1 Mediated Invasion

A variety of experimental techniques are employed to investigate the role of MMP-1 and its substrates in cellular invasion.

Boyden Chamber Invasion Assay

This is a widely used method to quantify the invasive potential of cells in vitro.[17][18][19]

Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with an ECM component (e.g., Matrigel® or collagen I). The lower chamber contains a chemoattractant. Invasive cells degrade the ECM, migrate through the pores, and adhere to the bottom of the membrane.

Detailed Methodology:

-

Coating the Inserts: Thaw Matrigel® or collagen solution on ice. Dilute to the desired concentration with cold, serum-free medium. Add a thin layer of the ECM solution to the upper chamber of the transwell inserts and incubate to allow for gelling.

-

Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a predetermined concentration.

-

Seeding: Add the cell suspension to the upper chamber of the coated inserts.

-

Incubation: Place the inserts into a 24-well plate containing medium with a chemoattractant (e.g., fetal bovine serum) in the lower wells. Incubate for a period that allows for invasion but not significant proliferation (typically 24-48 hours).

-

Fixation and Staining: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with a dye such as crystal violet.

-

Quantification: Count the stained, invaded cells in multiple fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured for a more high-throughput quantification.[17][18]

Caption: Workflow for the Boyen Chamber cellular invasion assay.

Gelatin Zymography for MMP Activity

Zymography is used to detect the activity of gelatinolytic MMPs, which are often activated downstream of MMP-1.

Principle: Proteins in a sample are separated by SDS-PAGE in a gel containing gelatin. After electrophoresis, the SDS is removed, allowing the MMPs to renature and digest the gelatin in their vicinity. Staining the gel reveals clear bands where the gelatin has been degraded.

Detailed Methodology:

-

Sample Preparation: Collect conditioned media from cell cultures. Concentrate the media if necessary.

-

Electrophoresis: Mix the sample with non-reducing sample buffer and load onto a polyacrylamide gel co-polymerized with gelatin. Run the gel at 4°C.

-

Renaturation: After electrophoresis, wash the gel in a renaturing buffer (e.g., Triton X-100) to remove the SDS.

-

Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 16-24 hours.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain. Clear bands will appear against a blue background, indicating gelatinolytic activity. The molecular weight of the bands can be used to identify the specific MMPs.

ELISA for Collagen Degradation Products

This method quantifies the specific degradation of collagen by MMPs.

Principle: An ELISA is used to detect neo-epitopes on collagen fragments that are specifically generated by MMP cleavage.[20]

Detailed Methodology:

-

Sample Collection: Collect serum, plasma, or cell culture supernatant.

-

ELISA Procedure: Use a competitive ELISA kit where the plate is coated with a synthetic peptide containing the MMP-generated neo-epitope.

-

Add the sample and a primary antibody that specifically recognizes the neo-epitope.

-

The free fragments in the sample will compete with the coated peptide for antibody binding.

-

Add a secondary HRP-conjugated antibody, followed by a substrate.

-

The colorimetric signal is inversely proportional to the amount of collagen degradation fragments in the sample.

Conclusion and Future Directions

The role of MMP-1 in cellular invasion is multifaceted, involving both the physical dismantling of the ECM barrier and the activation of pro-invasive signaling pathways through the cleavage of substrates like PAR1. This dual functionality makes MMP-1 a compelling target for therapeutic intervention in diseases characterized by excessive cellular invasion, such as cancer. Future research should continue to explore the full range of MMP-1 substrates and the specific signaling consequences of their cleavage. A deeper understanding of the context-dependent activity of MMP-1 and its interactions within the tumor microenvironment will be crucial for the development of effective and specific anti-invasive therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate these critical processes.

References

- 1. Membrane-type 1 matrix metalloproteinase: a key enzyme for tumor invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Specific Matrix Metalloproteinase-1 Regulates Lung Metastasis Synergistically with Smoke Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Matrix metalloproteinases and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Matrix metalloproteinase collagenolysis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. PAR1 is a matrix metalloprotease-1 receptor that promotes invasion and tumorigenesis of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Matrix metalloproteases and PAR1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Matrix Metalloproteinase-1 and Thrombin Differentially Activate Gene Expression in Endothelial Cells via PAR-1 and Promote Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tumor MMP-1 Activates Endothelial PAR1 to Facilitate Vascular Intravasation and Metastatic Dissemination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Matrix metalloproteinase-1 contribution to sarcoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Matrix metalloproteinase-1 contribution to sarcoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Matrix metalloproteinase-1 promotes prostate tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

techniques for novel MMP-1 substrate discovery

An In-depth Technical Guide to Novel MMP-1 Substrate Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase renowned for its unique ability to initiate the degradation of fibrillar collagens (Types I, II, and III) in the extracellular matrix (ECM).[1][2] Its proteolytic activity is crucial for physiological processes like tissue remodeling, wound healing, and development. However, aberrant MMP-1 activity is strongly implicated in various pathologies, including arthritis, periodontitis, and cancer invasion and metastasis, where it facilitates the breakdown of tissue barriers.[1][3]

Given its central role in disease progression, identifying the full spectrum of MMP-1 substrates—its "degradome"—is paramount for understanding its biological functions and for the development of targeted therapeutics.[4][5] Discovering novel substrates can reveal new signaling pathways regulated by MMP-1 and provide more specific targets for drug intervention, potentially avoiding the side effects associated with broad-spectrum MMP inhibitors.[1][6]

This technical guide provides a comprehensive overview of the core techniques currently employed for the discovery and validation of novel MMP-1 substrates, with a focus on proteomic, library-based, and high-throughput screening methodologies.

Core Methodologies for this compound Discovery

The identification of protease substrates has evolved from candidate-based approaches to system-wide "degradomics" studies.[5][7] These modern techniques can be broadly categorized into three main types: proteomic-based identification, library-based screening, and computational prediction.

Proteomic Approaches (Degradomics)

Proteomics offers a powerful, unbiased strategy to identify MMP-1 substrates within complex biological samples like the secretome, cell surface, or entire tissues.[8] The general principle involves incubating a biological sample with active MMP-1 and using mass spectrometry (MS) to identify the resulting cleavage products that are absent in a control sample (e.g., incubated with an inhibitor or without the enzyme).

-

Terminal Amine Isotopic Labeling of Substrates (TAILS): A state-of-the-art N-terminomics method designed to enrich for the N-terminal peptides of proteins.[1][9] By comparing the N-termini in samples treated with and without MMP-1, TAILS can precisely identify the "neo-N-termini" generated by MMP-1 cleavage, thus revealing both the substrate identity and the exact cleavage site.[8][9] This method has been successfully used to expand the known degradomes of other MMPs.[1][6]

-

Isotope-Coded Affinity Tag (ICAT): A quantitative proteomic technique that uses chemical tags to label cysteine-containing peptides.[7] While not a direct N-terminal enrichment method, it allows for the relative quantification of proteins between two samples. A decrease in the abundance of a parent protein in the MMP-1 treated sample can indicate its degradation and identify it as a potential substrate.[7]

-

Gel-Based Proteomics: In this classical approach, proteins from MMP-1-treated and control samples are separated using 1D or 2D gel electrophoresis.[10][11] Proteins that show a decrease in molecular weight or disappear entirely in the presence of MMP-1 are excised from the gel and identified by mass spectrometry. This method can also identify large cleavage fragments.[12]

Caption: Workflow for proteomic identification of MMP-1 substrates.

Library-Based Approaches

These techniques use large, diverse libraries of peptides to determine the preferred cleavage sequence of a protease. While they do not identify endogenous protein substrates directly, they are invaluable for defining the enzyme's binding pocket specificity, which can inform bioinformatic searches and the design of specific substrates or inhibitors.[7]

-

Phage Display Peptide Libraries: A powerful technique where a library of bacteriophages is engineered to express millions or billions of random peptides on their surface.[13] The library is incubated with MMP-1, and phages displaying peptides that are efficiently cleaved are separated and sequenced. After several rounds of selection, a consensus cleavage sequence for MMP-1 can be determined.[13][14]

-

Combinatorial Fluorogenic Peptide Libraries: These libraries consist of a large collection of synthetic peptides where specific positions around a scissile bond are systematically varied.[15] Cleavage of each peptide by MMP-1 releases a fluorophore, and the signal intensity reveals which amino acid residues are preferred at each position, providing a detailed map of substrate specificity.[15]

Caption: Workflow for determining MMP-1 cleavage specificity.

High-Throughput Screening (HTS) Assays

HTS assays are primarily used for screening inhibitor libraries but are built upon the principle of substrate cleavage. They can be adapted to characterize substrate specificity or validate potential substrates identified through other means.

-

FRET-Based Assays: These assays use a synthetic peptide substrate that contains a known or predicted MMP-1 cleavage site, flanked by a fluorophore and a quencher molecule.[16] In the intact peptide, the quencher suppresses the fluorophore's signal via Förster Resonance Energy Transfer (FRET). Upon cleavage by MMP-1, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[2] This method is highly sensitive, rapid, and amenable to automation in 96- or 1536-well plate formats.[6]

Caption: Cleavage of a FRET peptide leads to a fluorescent signal.

Bioinformatic and Computational Approaches

Bioinformatics provides complementary methods to predict potential MMP-1 substrates based on known cleavage site specificities.[17] By combining data from library-based approaches with structural information, algorithms can scan protein databases for sequences that match the MMP-1 cleavage motif.[15][17] While these predictions require experimental validation, they can significantly narrow down the list of potential candidates and help prioritize targets for functional studies.[7]

Quantitative Data Summary

The output and sensitivity of each technique vary, making them suitable for different stages of the discovery pipeline.

| Technique | Principle | Advantages | Limitations | Typical Quantitative Output |

| TAILS | N-terminomics, MS-based identification of neo-N-termini.[9] | Unbiased, high confidence, identifies exact cleavage site and substrate.[8] | Requires specialized expertise and equipment; may miss non-proteolytic events. | List of cleaved proteins; fold-change in peptide abundance.[9] |

| Phage Display | In vitro selection of cleavable peptides from a library. | Identifies optimal cleavage motifs; high-throughput. | Does not identify endogenous substrates; context of full protein is missing.[7] | Consensus cleavage sequence; relative residue frequency at P3-P3' sites. |

| FRET Assay | Cleavage of a fluorogenic peptide substrate.[2] | Highly sensitive, rapid, suitable for HTS, quantitative kinetics. | Substrate is synthetic and may not reflect in vivo targets; requires known cleavage site. | Enzyme kinetics (Km, kcat); percent inhibition/activity.[2] |

| Bioinformatics | Pattern matching and machine learning based on known substrates.[17] | Very high-throughput; cost-effective; generates hypotheses. | High false-positive rate; requires experimental validation. | List of predicted substrate proteins; cleavage probability scores. |

Experimental Protocols

Protocol 1: TAILS for Proteomic this compound Identification

This protocol is a generalized workflow based on the TAILS methodology.[1][9]

-

Sample Preparation: Culture cells (e.g., fibroblasts) to produce a conditioned medium (secretome). Divide the medium into two equal aliquots.

-

MMP-1 Incubation: To the "Test" sample, add activated recombinant MMP-1. To the "Control" sample, add MMP-1 pre-incubated with a broad-spectrum MMP inhibitor (e.g., GM6001). Incubate both samples for a defined period (e.g., 4-16 hours) at 37°C.

-

Protein Denaturation and Labeling: Denature proteins in both samples. Block all primary amines (N-termini and lysine side chains) using a dimethyl labeling reagent.

-

Proteolysis: Digest the samples with trypsin, which will cleave C-terminal to arginine and lysine residues. This process generates new N-termini with free primary amines (internal peptides), while the original and neo-N-termini remain blocked.

-

Negative Selection: Add an N-terminal-binding polymer to the peptide mixture. This polymer will bind to all tryptic peptides with free N-termini, effectively removing them from the solution.

-

Enrichment: The original, blocked N-terminal peptides and any neo-N-termini created by MMP-1 cleavage will remain in the supernatant. Collect this fraction.

-

LC-MS/MS Analysis: Analyze the enriched peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify peptides that are significantly more abundant in the "Test" sample compared to the "Control." These represent the neo-N-terminal peptides generated by MMP-1, revealing the substrate and cleavage site.

Protocol 2: FRET-Based Assay for Substrate Validation

This protocol is adapted from commercially available MMP screening kits.[2]

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl, CaCl2, ZnCl2, pH 7.5).

-

MMP-1 Enzyme: Reconstitute and dilute active recombinant MMP-1 to the desired final concentration (e.g., 0.1-1.0 ng/mL) in cold assay buffer.

-

FRET Substrate: Dilute the fluorogenic peptide substrate (containing a putative MMP-1 cleavage site) to the final desired concentration (e.g., 10 µM) in assay buffer.

-

-

Assay Setup (96-well plate):

-

Sample Wells: Add 50 µL of the MMP-1 enzyme solution.

-

Control Wells: Add 50 µL of assay buffer without the enzyme.

-

Plate Equilibration: Incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate Reaction: Add 50 µL of the FRET substrate solution to all wells to start the reaction. Mix gently.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., λex = 490 nm / λem = 520 nm) every 1-2 minutes for 30-60 minutes in kinetic mode at 37°C.

-

Data Analysis:

-

Plot fluorescence units versus time for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the slope for each sample.

-

Compare the slope of the enzyme-containing wells to the control wells to determine the specific cleavage activity.

-

Conclusion

The discovery of novel MMP-1 substrates is a rapidly advancing field, driven by innovations in proteomics and high-throughput technologies. An integrated approach is often the most powerful. Library-based methods can define cleavage specificity, which informs bioinformatic predictions. These predictions, along with unbiased proteomic screens like TAILS, can identify a robust list of putative substrates. Finally, high-throughput FRET assays provide a means for rapid validation and kinetic characterization. A deeper understanding of the MMP-1 degradome will undoubtedly uncover novel biological pathways and provide a solid foundation for designing the next generation of highly selective therapeutics for cancer, arthritis, and other MMP-1-driven diseases.

References

- 1. cognit.ca [cognit.ca]

- 2. Identification of dihydrogambogic acid as a matrix metalloproteinase 1 inhibitor by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive bioinformatic analysis of MMP1 in hepatocellular carcinoma and establishment of relevant prognostic model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism-Based Profiling of MMPs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradomics - Wikipedia [en.wikipedia.org]

- 6. Novel Approaches for Targeting Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Proteomic approaches to uncover MMP function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Abstract: Degradomics Unravels Proteolytically Altered Pathways in Controlling Inflammation (2012 AAAS Annual Meeting (16-20 February 2012)) [aaas.confex.com]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. Proteomic identification of matrix metalloproteinase substrates in the human vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of substrate sequences for membrane type-1 matrix metalloproteinase using bacteriophage peptide display library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. High-Throughput Multiplexed Peptide-Centric Profiling Illustrates Both Substrate Cleavage Redundancy and Specificity in the MMP Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biozyme-inc.com [biozyme-inc.com]

- 17. Bioinformatic approaches for predicting substrates of proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterizing the Substrate Specificity of MMP-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction